molecular formula C6H11NO3 B022477 2-(Acetylamino)butanoic acid CAS No. 114285-09-5

2-(Acetylamino)butanoic acid

Cat. No. B022477
M. Wt: 145.16 g/mol
InChI Key: WZVZUKROCHDMDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(acetylamino)butanoic acid has been explored through various methods. For instance, the DMAP-catalyzed acetylation of alcohols provides insights into the mechanisms that could be applied for the synthesis of acetylamino acids, highlighting nucleophilic catalysis pathways as highly efficient (Xu et al., 2005). Additionally, the transformation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate underscores the versatility of acetylamino compounds in synthesizing polyfunctional heterocyclic systems, indicating a broad utility in chemical synthesis (Pizzioli et al., 1998).

Molecular Structure Analysis

The study of 4-oxo-4-(pyridin-2-ylamino)butanoic acid provides valuable insights into the molecular structure of acetylamino acids, showing that crystal structures can feature significant hydrogen bonding leading to stable configurations (Shet M et al., 2018). Such structural analyses are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

The reactivity of 2-(acetylamino)butanoic acid derivatives has been demonstrated in various chemical reactions, including the synthesis of novel amino acid derivatives, showcasing the functional versatility and reactivity of the acetylamino group (Kirihata et al., 1995). These reactions are fundamental for the development of new pharmaceuticals and materials.

Physical Properties Analysis

The physical properties of acetylamino acids, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies focusing on the synthesis and properties of related compounds provide a basis for understanding how structural variations can influence these physical properties (Gruys et al., 1987).

Chemical Properties Analysis

The chemical properties of 2-(acetylamino)butanoic acid, such as reactivity with other chemical groups, stability under different conditions, and potential for chemical modifications, are crucial for its utility in synthetic chemistry. Investigations into the synthesis of related compounds and their reactivity patterns offer insights into the chemical behavior of acetylamino acids (Shin et al., 1976).

Scientific Research Applications

  • It is used in the preparation of substituted isochromans and 1,2,3,4-tetrahydroisoquinolines (Deady & Smith, 2001).

  • This acid can be used for the synthesis of oxazole-4-carboxylic and 3,3-Dibromo-2,2-diamino acids (Shin et al., 1977).

  • It is involved in the study of the acetylornithinase of Escherichia coli (Vogel & Bonner, 1956).

  • 2-(Acetylamino)butanoic acid is a component in the synthesis of novel glycolipids via lipase-catalyzed transesterification (Pöhnlein et al., 2014).

  • It acts as a potent inhibitor of rat brain synaptosomal [3H]α-aminobutyric acid uptake, potentially serving as a useful GABA mimetic (Tunnicliff & Ngo, 1982).

  • The synthesis of tert-butyl 2-acetylamino-3-mono- or 3,3-dihaloalkanoates provides a convenient method for obtaining various derivatives of 2-(Acetylamino)butanoic acid (Shin, Sato & Yoshimura, 1976).

  • 2-(Acetylamino)butanoic acid is involved in the biotransformation and metabolism of certain compounds, demonstrating species differences in reactions (Pottier, Busigny & Raynaud, 1978).

  • It is a component in the development of anti-inflammatory and analgesic agents (Rioux & Castonguay, 1998).

  • The compound finds application in molecular imaging and blood clotting, especially in monitoring antiapoptotic drug treatments (Basuli et al., 2012).

  • Biotransformation studies with cell suspension cultures of Catharanthus roseus and Thevetia neriifolia have been conducted using 2-(Acetylamino)butanoic acid to produce new chemical compounds (Barrosaf et al., 1992).

Safety And Hazards

The safety data sheet for a similar compound, 2-Butynoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

properties

IUPAC Name

2-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZUKROCHDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992835
Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidobutanoic acid

CAS RN

7211-57-6, 34271-27-7, 7682-14-6
Record name 2-(Acetylamino)butanoic acid
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Record name NSC203440
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Record name NSC205007
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Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Record name (�±)-2-Acetamido-butyric acid
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Synthesis routes and methods

Procedure details

163 g (1.58 mol) 2-aminobutanoic acid are dissolved in acetic acid, and 242 g (2.37 mol) acetic anhydride are added dropwise. The mixture is stirred for 2 h at 100° C. until completion of reaction, then the solution evaporated to dryness in vacuo. The solid residue is suspended in ethyl acetate, filtered and washed with diethyl ether.
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
242 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Belal, MA Zayed, NAA Ghany - Water, Air, & Soil Pollution, 2023 - Springer
The use of dimensionally stable anode (DSA) for degrading organic pollutants is of concern recently. The electrocatalytic technique can efficiently treat biodegradable organic matter …
Number of citations: 1 link.springer.com

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